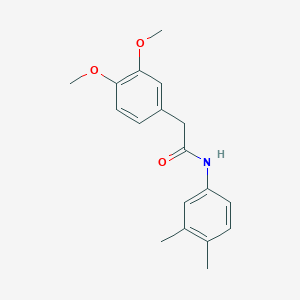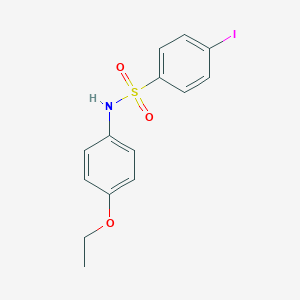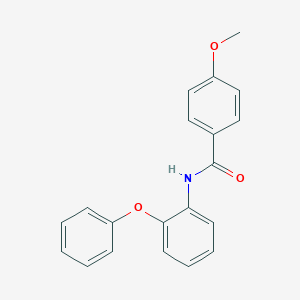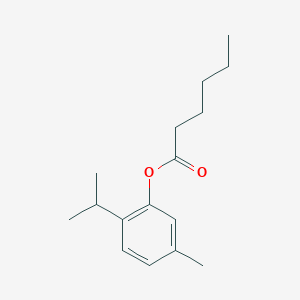
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide, also known as DOM, is a chemical compound that belongs to the phenethylamine class of drugs. It is a potent hallucinogen that is structurally similar to mescaline and LSD. The chemical formula of DOM is C18H22N2O2, and it has a molecular weight of 294.38 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. It is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide produces a wide range of biochemical and physiological effects in the body. It increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to alterations in mood and perception. It also increases heart rate, blood pressure, and body temperature, and can cause nausea and vomiting. In high doses, it can lead to seizures and respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is a potent hallucinogen that produces consistent and predictable effects, making it useful for studying the mechanisms of hallucinogenic drugs. It is also relatively stable and easy to synthesize, making it readily available for research purposes. However, 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide has several limitations as well. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use without a license. It also has a high potential for abuse and can produce dangerous side effects in high doses.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide. One area of interest is its potential therapeutic uses in the treatment of mental disorders such as depression and anxiety. Studies have shown that hallucinogenic drugs like 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide can produce long-lasting changes in mood and behavior, and may have potential as a treatment for these disorders. Another area of interest is the development of new drugs that are structurally similar to 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide but with fewer side effects and a lower potential for abuse. These drugs could be used to study the mechanisms of hallucinogenic drugs and may have potential therapeutic uses as well.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. The resulting compound is then reacted with 3,4-dimethylbenzoyl chloride to form 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide, which is 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide has also been studied for its potential therapeutic uses in the treatment of mental disorders such as depression and anxiety.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-12-5-7-15(9-13(12)2)19-18(20)11-14-6-8-16(21-3)17(10-14)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Clave InChI |
URMQDSUSFFRLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)

![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)





![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)
